molecular formula C13H9IN2O5 B7881544 (Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate

(Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate

Cat. No.: B7881544
M. Wt: 400.12 g/mol
InChI Key: VVHIDZFWAXAPBT-UHFFFAOYSA-N
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Description

(Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate is a chemical compound with the molecular formula C₁₃H₁₁IN₂O₅ and a molecular weight of 402.14 g/mol. It is commonly used as a heterobifunctional crosslinking reagent in biochemistry and molecular biology due to its ability to react with both sulfhydryl and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate typically involves the reaction of 4-iodoacetamidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate primarily undergoes substitution reactions due to the presence of reactive succinimidyl and iodoacetamido groups . It can react with nucleophiles such as amines and thiols, forming stable amide and thioether bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles . The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions with this compound are amide or thioether derivatives, depending on the nucleophile used .

Scientific Research Applications

(Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate is widely used in scientific research due to its versatile reactivity . Some of its applications include:

    Chemistry: Used as a crosslinking reagent to study protein-protein interactions and to stabilize protein complexes.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and peptides, for various assays and experiments.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of specialized polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate involves the formation of covalent bonds with nucleophilic groups on target molecules . The succinimidyl group reacts with primary amines to form stable amide bonds, while the iodoacetamido group reacts with thiols to form thioether bonds . These reactions enable the compound to crosslink or label biomolecules, facilitating various biochemical and biophysical studies .

Comparison with Similar Compounds

(Siab);N-succinimidyl-(4-iodoacetyl) aminobenzoate is unique due to its dual reactivity towards both amines and thiols . Similar compounds include:

    N-succinimidyl-4-iodoacetyl-aminobenzoate: Similar in structure but may have different reactivity and applications.

    N-succinimidyl-3-(trimethylstannyl)benzoate: Contains a trimethylstannyl group instead of an iodoacetamido group, leading to different reactivity.

    N-succinimidyl-4-methyl-3-trimethylstannyl-benzoate: Another variant with a trimethylstannyl group.

These compounds share some functional similarities but differ in their specific reactivities and applications .

Properties

IUPAC Name

(2,5-dioxopyrrol-1-yl) 4-[(2-iodoacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-6H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHIDZFWAXAPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON2C(=O)C=CC2=O)NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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